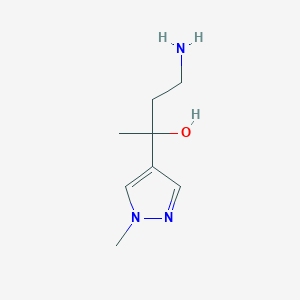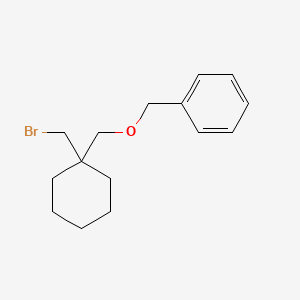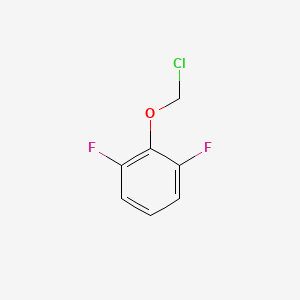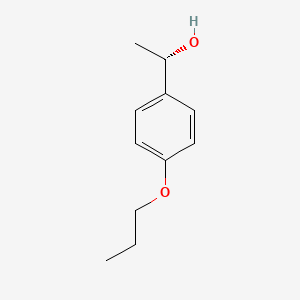
(1S)-1-(4-propoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(4-Propoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a phenyl ring substituted with a propoxy group and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Propoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propoxybenzaldehyde and a suitable chiral catalyst.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and the reaction is often carried out under controlled temperature and pressure conditions.
Catalysts: Chiral catalysts or enzymes may be used to ensure the stereoselectivity of the reaction, resulting in the desired (1S) enantiomer.
Industrial Production Methods
Industrial production methods for (1S)-1-(4-Propoxyphenyl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(4-Propoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-propoxybenzaldehyde, while reduction could produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-1-(4-Propoxyphenyl)ethan-1-ol depends on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to changes in cellular pathways and biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(4-Propoxyphenyl)ethan-1-ol: The enantiomer of the compound, which may have different biological activity.
4-Propoxybenzaldehyde: A related compound that can be used as a starting material for synthesis.
4-Propoxyphenol: Another related compound with similar structural features.
Uniqueness
(1S)-1-(4-Propoxyphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both the propoxy group and ethan-1-ol moiety, which can influence its reactivity and applications.
Propiedades
Fórmula molecular |
C11H16O2 |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
(1S)-1-(4-propoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7,9,12H,3,8H2,1-2H3/t9-/m0/s1 |
Clave InChI |
CVNLELLEFCZYPX-VIFPVBQESA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)[C@H](C)O |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



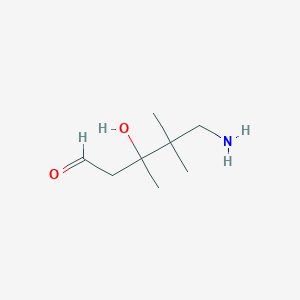
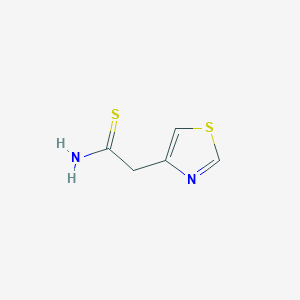
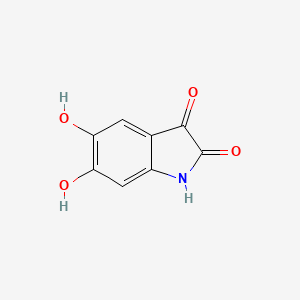
![Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13180473.png)
![3-{7-Azabicyclo[2.2.1]heptan-7-yl}-2,2-difluoropropan-1-amine](/img/structure/B13180485.png)

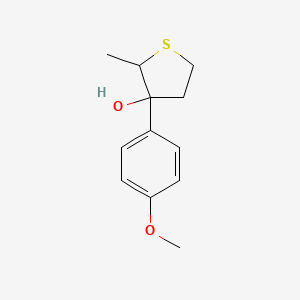
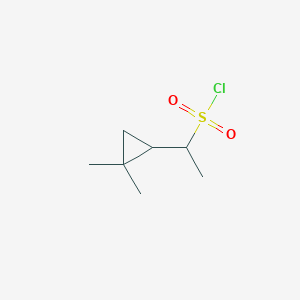
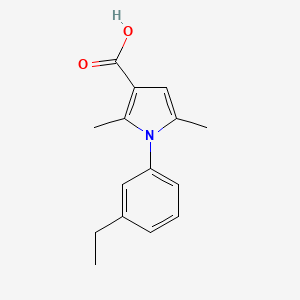
![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13180520.png)
